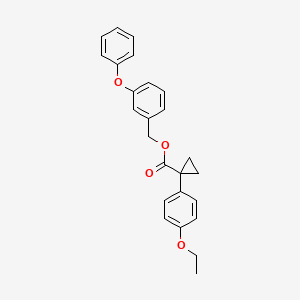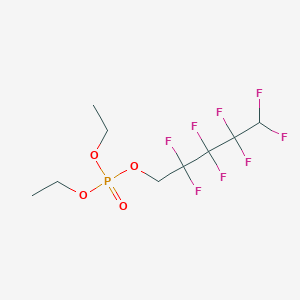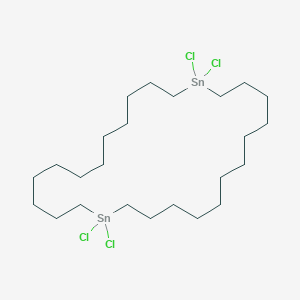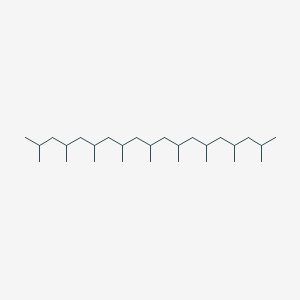
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is a highly branched alkane with a molecular formula of C28H58. This compound is part of a class of hydrocarbons known for their stability and hydrophobic properties. It is characterized by the presence of nine methyl groups attached to a nonadecane backbone, making it a unique and complex molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane typically involves the alkylation of a nonadecane precursor with methylating agents. Common reagents used in this process include methyl iodide and strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler alkanes or alkenes.
Applications De Recherche Scientifique
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized as a lubricant additive to enhance the performance and stability of lubricants under extreme conditions.
Mécanisme D'action
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its multiple methyl groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6,8,10,12,14,16-Octamethylheptadecane
- 2,4,6,8,10,12,14,16,18,20-Decamethyleicosane
Uniqueness
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93080-57-0 |
|---|---|
Formule moléculaire |
C28H58 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
2,4,6,8,10,12,14,16,18-nonamethylnonadecane |
InChI |
InChI=1S/C28H58/c1-20(2)12-22(5)14-24(7)16-26(9)18-28(11)19-27(10)17-25(8)15-23(6)13-21(3)4/h20-28H,12-19H2,1-11H3 |
Clé InChI |
KFGFQJDYKOLEGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



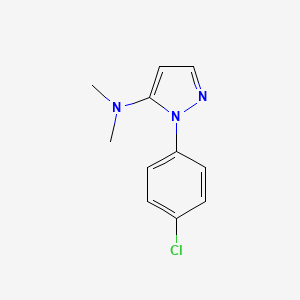
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
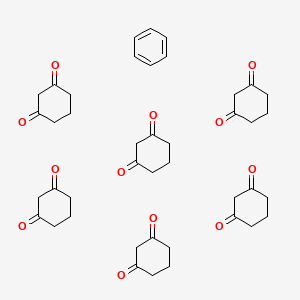
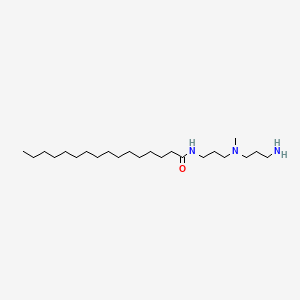
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
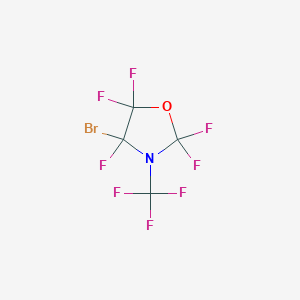
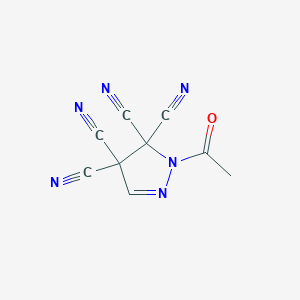
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
